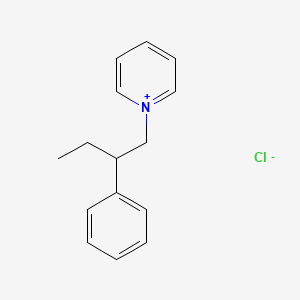
1-(2-Phenylbutyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylbutyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C15H18ClN. This compound is part of a broader class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylbutyl)pyridin-1-ium chloride typically involves the quaternization reaction of pyridine with 2-phenylbutyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt .
Industrial Production Methods: Industrial production of pyridinium salts, including this compound, often involves large-scale quaternization reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques and equipment to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylbutyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the pyridinium salt to its reduced form.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinium salts .
Scientific Research Applications
1-(2-Phenylbutyl)pyridin-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylbutyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
- 1-Benzylpyridin-1-ium chloride
- 1-(2-Phenylethyl)pyridin-1-ium chloride
- 1-(2-Phenylpropyl)pyridin-1-ium chloride
Comparison: 1-(2-Phenylbutyl)pyridin-1-ium chloride is unique due to its specific phenylbutyl side chain, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
62163-54-6 |
|---|---|
Molecular Formula |
C15H18ClN |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
1-(2-phenylbutyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18N.ClH/c1-2-14(15-9-5-3-6-10-15)13-16-11-7-4-8-12-16;/h3-12,14H,2,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
JEBUKDCNPHWRFG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















